

Spectroscopic Data of **cis-1,4-Dichloro-2-butene**: A Technical Guide

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Compound of Interest

Compound Name: **cis-1,4-Dichloro-2-butene**

Cat. No.: **B023561**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **cis-1,4-dichloro-2-butene**, tailored for researchers, scientists, and drug development professionals. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables for straightforward comparison. Furthermore, it outlines detailed experimental protocols for acquiring this spectroscopic data and includes a workflow diagram for the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds. The following tables summarize the ^1H and ^{13}C NMR data for **cis-1,4-dichloro-2-butene**.

^1H NMR Spectroscopic Data

Solvent: CDCl_3 Frequency: Not specified in the available data.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.89	t	7.3	Olefinic protons (-CH=CH-)
4.15	d	7.3	Methylene protons (-CH ₂ Cl)

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: Not specified in the available data.

Chemical Shift (δ) ppm	Assignment
129.2	Olefinic carbons (-CH=CH-)
40.1	Methylene carbons (-CH ₂ Cl)

Infrared (IR) Spectroscopic Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The table below lists the significant IR absorption bands for **cis-1,4-dichloro-2-butene**.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3020	=C-H stretch
~1650	C=C stretch (cis)
~1270	=C-H in-plane bend
~750	C-Cl stretch

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
124	Moderate	$[M]^+$ (Molecular ion with $^{35}\text{Cl}_2$)
126	Moderate	$[M+2]^+$ (Molecular ion with one ^{35}Cl and one ^{37}Cl)
128	Low	$[M+4]^+$ (Molecular ion with $^{37}\text{Cl}_2$)
89	High	$[M-\text{Cl}]^+$
53	High	$[\text{C}_4\text{H}_5]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **cis-1,4-dichloro-2-butene**.

NMR Spectroscopy

- Sample Preparation: A sample of approximately 10-20 mg of **cis-1,4-dichloro-2-butene** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
- ^1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 0-150 ppm) is necessary. Due to the low natural

abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.

- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: As **cis-1,4-dichloro-2-butene** is a liquid at room temperature, the neat liquid can be analyzed. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

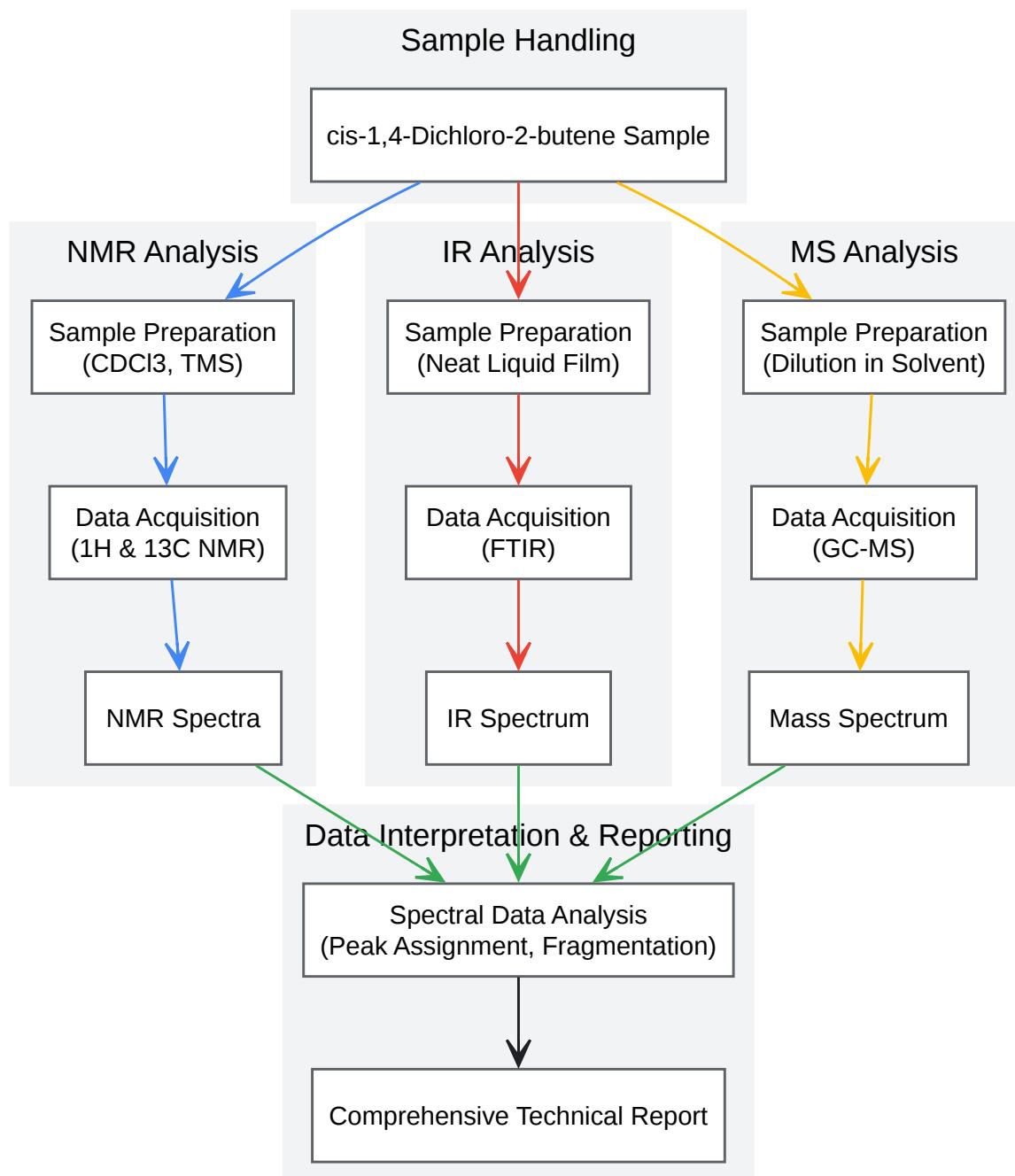
- Sample Introduction: For this volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of **cis-1,4-dichloro-2-butene** in a volatile solvent (e.g., dichloromethane or hexane) is prepared. A small volume (typically $1\text{ }\mu\text{L}$) is injected into the GC.
- Gas Chromatography (GC): The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to start at a low temperature and ramp up to ensure good separation from any impurities. Helium is typically used as the carrier gas.
- Mass Spectrometry (MS): The eluent from the GC column is introduced into the ion source of the mass spectrometer, which is operated in electron ionization (EI) mode at a standard energy of 70 eV . The mass analyzer scans a mass range of approximately $\text{m/z } 30\text{-}200$.

- Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to **cis-1,4-dichloro-2-butene**. The mass spectrum associated with this peak is then analyzed to determine the molecular ion and fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **cis-1,4-dichloro-2-butene**.

Workflow for Spectroscopic Analysis of cis-1,4-Dichloro-2-butene

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Caption: Spectroscopic analysis workflow.

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